

Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Hydroxy-4-methylpentanal

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Compound of Interest

Compound Name: *2-Hydroxy-4-methylpentanal*

Cat. No.: *B14245019*

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Introduction: The Structural Complexity of 2-Hydroxy-4-methylpentanal

2-Hydroxy-4-methylpentanal, with the molecular formula C₆H₁₂O₂, is a bifunctional organic compound featuring both a hydroxyl and an aldehyde group.^{[1][2]} This structure presents several interesting challenges and features for NMR analysis, including a chiral center at the C₂ position, which leads to diastereotopic protons on the adjacent methylene group (C₃), and the presence of labile hydroxyl and aldehydic protons.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. Through a combination of one-dimensional and two-dimensional NMR experiments, it is possible to map out the complete covalent framework and confirm the identity of the compound. This application note serves as a comprehensive protocol, grounded in established principles of NMR spectroscopy.

Predicted NMR Spectral Data

A thorough understanding of the expected NMR signals is crucial before commencing experimental work. The following tables summarize the predicted chemical shifts (δ) and multiplicities for **2-Hydroxy-4-methylpentanal** in a standard deuterated solvent like Chloroform-d (CDCl₃). These predictions are based on established chemical shift ranges for similar functional groups.^{[3][4]}

Table 1: Predicted ^1H NMR Data for **2-Hydroxy-4-methylpentanal** in CDCl_3

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H1 (Aldehyde)	9.5 - 9.7	Doublet	1H	~2-3
H2 (CH-OH)	4.0 - 4.3	Multiplet	1H	
H3a, H3b (CH_2)	1.5 - 1.8	Multiplet (Diastereotopic)	2H	
H4 (CH)	1.8 - 2.0	Multiplet	1H	
H5, H6 (CH_3)	0.9 - 1.0	Doublet	6H	~6-7
OH	Variable	Broad Singlet	1H	

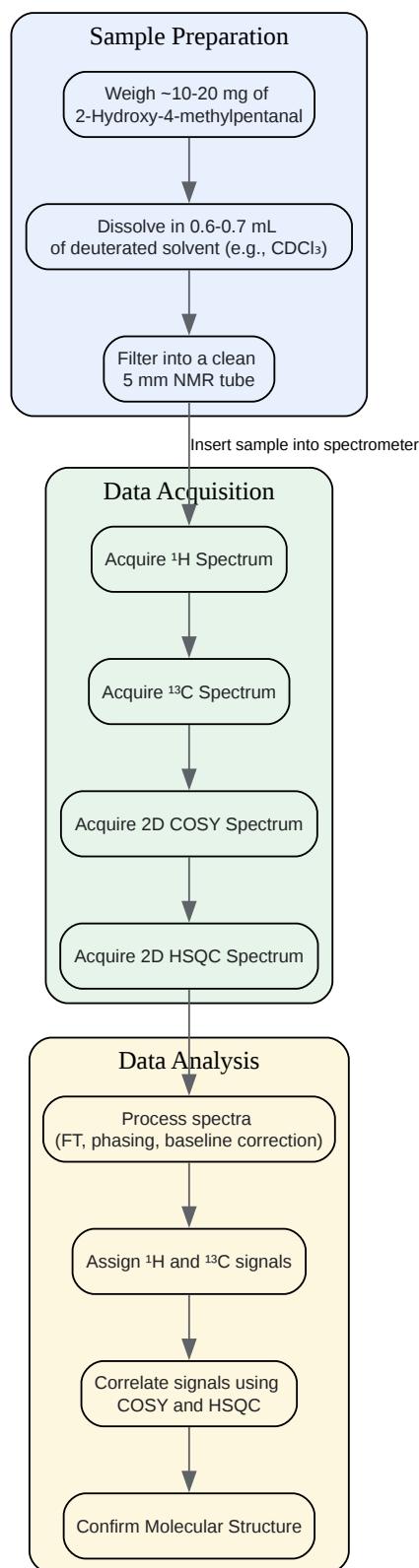
Table 2: Predicted ^{13}C NMR Data for **2-Hydroxy-4-methylpentanal** in CDCl_3

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (Aldehyde)	200 - 205
C2 (CH-OH)	70 - 75
C3 (CH_2)	40 - 45
C4 (CH)	24 - 28
C5, C6 (CH_3)	21 - 24

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.

Experimental Workflow and Protocols

A systematic approach is essential for acquiring high-quality NMR data. The following workflow outlines the key stages from sample preparation to data analysis.

[Click to download full resolution via product page](#)**Figure 1:** Overall workflow for the NMR analysis of **2-Hydroxy-4-methylpentanal**.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures a homogenous sample free from particulate matter, which can degrade spectral resolution.

Materials:

- **2-Hydroxy-4-methylpentanal** (10-20 mg for ^1H , >25 mg for ^{13}C)
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- 5 mm NMR tubes, clean and dry
- Pasteur pipette and glass wool
- Small vial

Procedure:

- Weighing the Sample: Accurately weigh approximately 10-20 mg of **2-Hydroxy-4-methylpentanal** into a clean, dry vial. For ^{13}C NMR, a higher concentration is recommended (25-50 mg) due to the lower natural abundance of the ^{13}C isotope.[5][6]
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[6] Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic molecules.
- Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.[5]
- Filtration: Place a small plug of glass wool into a Pasteur pipette. Carefully filter the sample solution through the pipette into a clean 5 mm NMR tube. This step removes any suspended solid particles that can disrupt the magnetic field homogeneity and broaden the spectral lines.[6]
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol: 1D NMR Data Acquisition

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

- Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.
- Acquire the ¹H spectrum with the following typical parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16 (adjust based on sample concentration)
- Process the Free Induction Decay (FID) with an exponential window function, followed by Fourier Transform (FT), phase correction, and baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

- Using the same locked and shimmed sample, switch the spectrometer to the ¹³C channel.
- Acquire the ¹³C spectrum with proton decoupling.
- Typical parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 1-2 seconds

- Relaxation Delay: 2 seconds
- Number of Scans: 128-1024 (or more, depending on concentration)
- Process the FID similarly to the ^1H spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Protocol: 2D NMR Data Acquisition

2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations.

^1H - ^1H COSY (Correlation Spectroscopy):

- Purpose: To identify protons that are coupled to each other, typically over two or three bonds. [7][8] Cross-peaks in a COSY spectrum connect coupled protons.
- Procedure:
 - Load a standard COSY pulse sequence.
 - Set the spectral width to encompass all proton signals.
 - Acquire the data with 2-4 scans per increment and 256-512 increments in the indirect dimension.
 - Process the data using appropriate window functions in both dimensions.

^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[9][10]
- Procedure:
 - Load a standard HSQC pulse sequence.
 - Set the ^1H spectral width as in the 1D experiment.

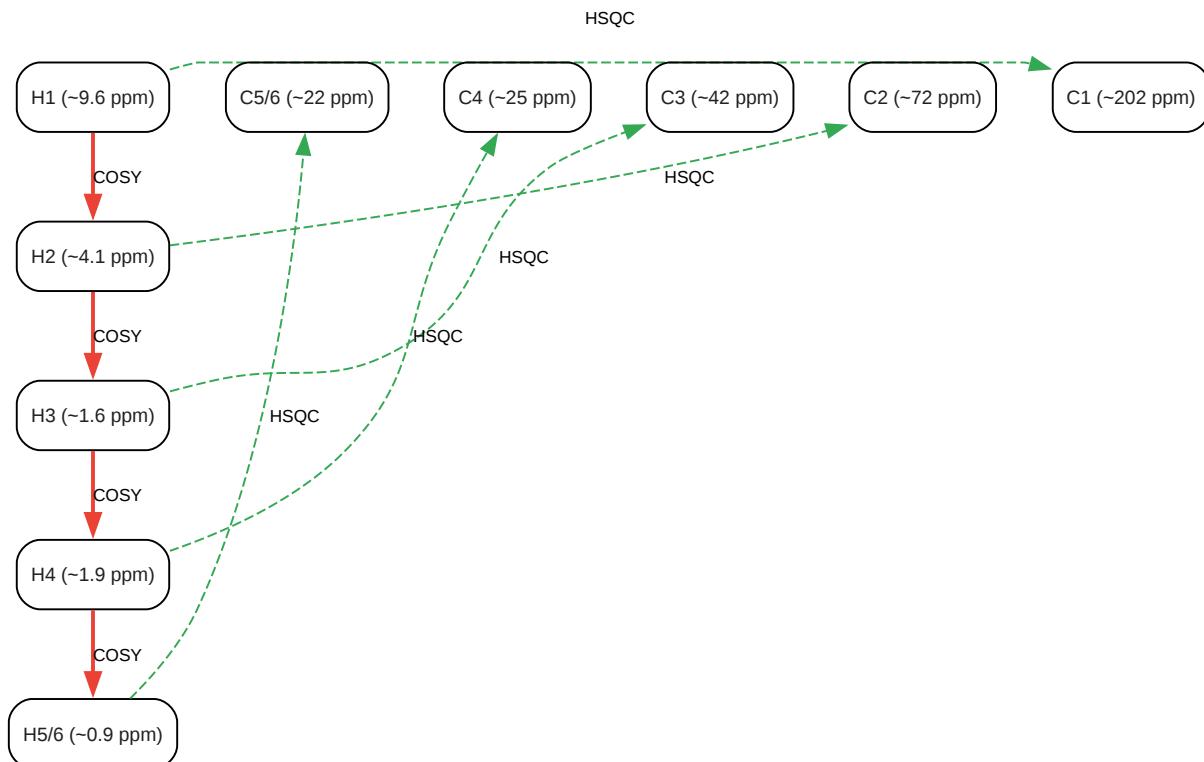
- Set the ^{13}C spectral width to encompass all carbon signals (e.g., 0-220 ppm).
- Acquire the data with 4-8 scans per increment and 128-256 increments in the indirect dimension.
- Process the data to generate the 2D correlation map.

Data Interpretation and Structural Assignment

The final step is to use the acquired spectra to confirm the structure of **2-Hydroxy-4-methylpentanal**.

Figure 2: Numbered structure of **2-Hydroxy-4-methylpentanal**.

- ^1H Spectrum Analysis: The downfield signal around 9.6 ppm is characteristic of the aldehydic proton (H1). The doublet of doublets (or multiplet) around 4.1 ppm corresponds to H2, which is coupled to both H1 and the H3 protons. The complex multiplet for the H3 protons arises from their diastereotopic nature and coupling to both H2 and H4. The COSY spectrum is essential to deconstruct these overlapping signals.
- ^{13}C Spectrum Analysis: The signal above 200 ppm is unequivocally the aldehyde carbon (C1). The peak in the 70-75 ppm range corresponds to the alcohol-bearing carbon (C2). The remaining signals in the aliphatic region can be assigned using the HSQC spectrum.
- 2D Spectra Analysis:
 - COSY: A cross-peak will connect H1 and H2. H2 will show correlations to the H3 protons. The H3 protons will show correlations to H4, which in turn will correlate with the methyl protons (H5/H6). This establishes the entire carbon backbone's proton connectivity.
 - HSQC: Each cross-peak directly links a proton signal on the F2 (horizontal) axis to its attached carbon on the F1 (vertical) axis. For example, the proton signal at \sim 9.6 ppm will correlate to the carbon signal at \sim 202 ppm, confirming the C1-H1 bond. This allows for the unambiguous assignment of every protonated carbon.



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